molecular formula C13H20BNO3 B1395844 (3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid CAS No. 1334216-21-5

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid

Cat. No. B1395844
M. Wt: 249.12 g/mol
InChI Key: OZXMHNLBJHUVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid” is a chemical compound with potential applications in the field of industry and research. It is related to phenylboronic acid, which is a well-known bioactive molecule with a wide range of pharmacological properties .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Pyrrolidine-2,4-diones are acylated using acid chlorides and Lewis acids, leading to the formation of 3-acyltetramic acids, with boron difluoride complexes of these acids subsequently isolated (Jones et al., 1990).
  • The α-C-H oxygenation of pyrrolidin-3-ol and its reaction with boronic acid nucleophiles results in cis-2-substituted pyrrolidin-3-ols, useful for synthesizing complex organic compounds (Yi et al., 2018).
  • Pd(II)-catalyzed α-C(sp3)-H arylation of pyrrolidines with arylboronic acids has been developed, demonstrating applicability to various pyrrolidines and boronic acids (Spangler et al., 2015).

Molecular Interactions and Applications

  • Boronic acid's interaction with phosphate anions in different phases has been studied, revealing potential applications in sensing technologies (Li et al., 2014).
  • Boron(III) complexes with N-confused and N-fused porphyrins have been synthesized, showing distinct coordination environments and potential for various applications in molecular chemistry (Młodzianowska et al., 2007).
  • The reactivity of boronic acids with diols has been investigated, providing insights into their reactivity and potential for chemical synthesis (Watanabe et al., 2013).

Biomedical Applications

  • Boronic acid bioconjugates have been explored for affinity chromatography, showing efficient immobilization of protein ligands (Wiley et al., 2001).
  • The synthesis of polymethine dyes derived from boron difluoride complexes of 3-acetyl-5,7-di(pyrrolidin-1-yl)-4-hydroxycoumarin has been reported, showing potential for biomedical imaging applications (Gerasov et al., 2008).

Sensing and Detection Applications

  • A boronic acid derivative has been synthesized for use as a sequential "on-off-on" type relay fluorescence probe for Fe3+ ions and F- ions, showing potential for sensing applications in living cells (Selvaraj et al., 2019).

properties

IUPAC Name

[3-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15/h3,5-6,11,16-17H,1-2,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXMHNLBJHUVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCN2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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